molecular formula C21H22ClN3O3S B11582818 2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11582818
M. Wt: 431.9 g/mol
InChI Key: NULYPMPJTXCWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazine ring, a chloro-substituted methoxyphenyl group, and an isopropyl-substituted phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final coupling of the thiazine ring with the substituted phenyl groups can be performed using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorinating agents, methoxylating agents, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
  • 2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(methyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Uniqueness

2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the thiazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-4-oxo-N-(4-propan-2-ylphenyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H22ClN3O3S/c1-12(2)13-4-7-15(8-5-13)23-20(27)18-11-19(26)25-21(29-18)24-16-10-14(22)6-9-17(16)28-3/h4-10,12,18H,11H2,1-3H3,(H,23,27)(H,24,25,26)

InChI Key

NULYPMPJTXCWSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=C(C=CC(=C3)Cl)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.